

Spectroscopic Profile of 2,4-Piperidinedione: A Technical Guide

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Compound of Interest

Compound Name: **2,4-Piperidinedione**

Cat. No.: **B057204**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-piperidinedione** (CAS No. 50607-30-2), a key intermediate in the synthesis of various pharmaceutical compounds.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,4-piperidinedione**. Due to the limited availability of experimentally derived public data, predicted values are provided for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.07	s	1H	N-H
3.28 - 3.45	m	2H	C ₅ -H ₂
3.24	s	2H	C ₃ -H ₂
2.43 - 2.49	m	2H	C ₆ -H ₂

Source: iChemical[2]

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~205-215	C ₄ (Ketone)
~170-180	C ₂ (Amide)
~40-50	C ₆
~35-45	C ₅
~30-40	C ₃

Note: These are expected chemical shift ranges based on typical values for similar functional groups.

Table 3: Infrared (IR) Absorption Data (Expected)

Wavenumber (cm ⁻¹)	Functional Group
~3200	N-H Stretch
~1725	C=O Stretch (Ketone)
~1680	C=O Stretch (Amide)
~2950, ~2850	C-H Stretch

Note: A product specification sheet from Thermo Scientific confirms that the infrared spectrum conforms to the structure of **2,4-piperidinedione**.[\[3\]](#)[\[4\]](#)

Table 4: Mass Spectrometry (MS) Data

Property	Value
Molecular Formula	C ₅ H ₇ NO ₂ [1] [5]
Molecular Weight	113.11 g/mol [1] [5]
Exact Mass	113.047678466 Da [6]

Note: The fragmentation pattern is not readily available in the public domain. Expected fragmentation would involve losses of CO, NHCO, and ethylene fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2,4-piperidinedione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2,4-piperidinedione** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak.

Infrared (IR) Spectroscopy

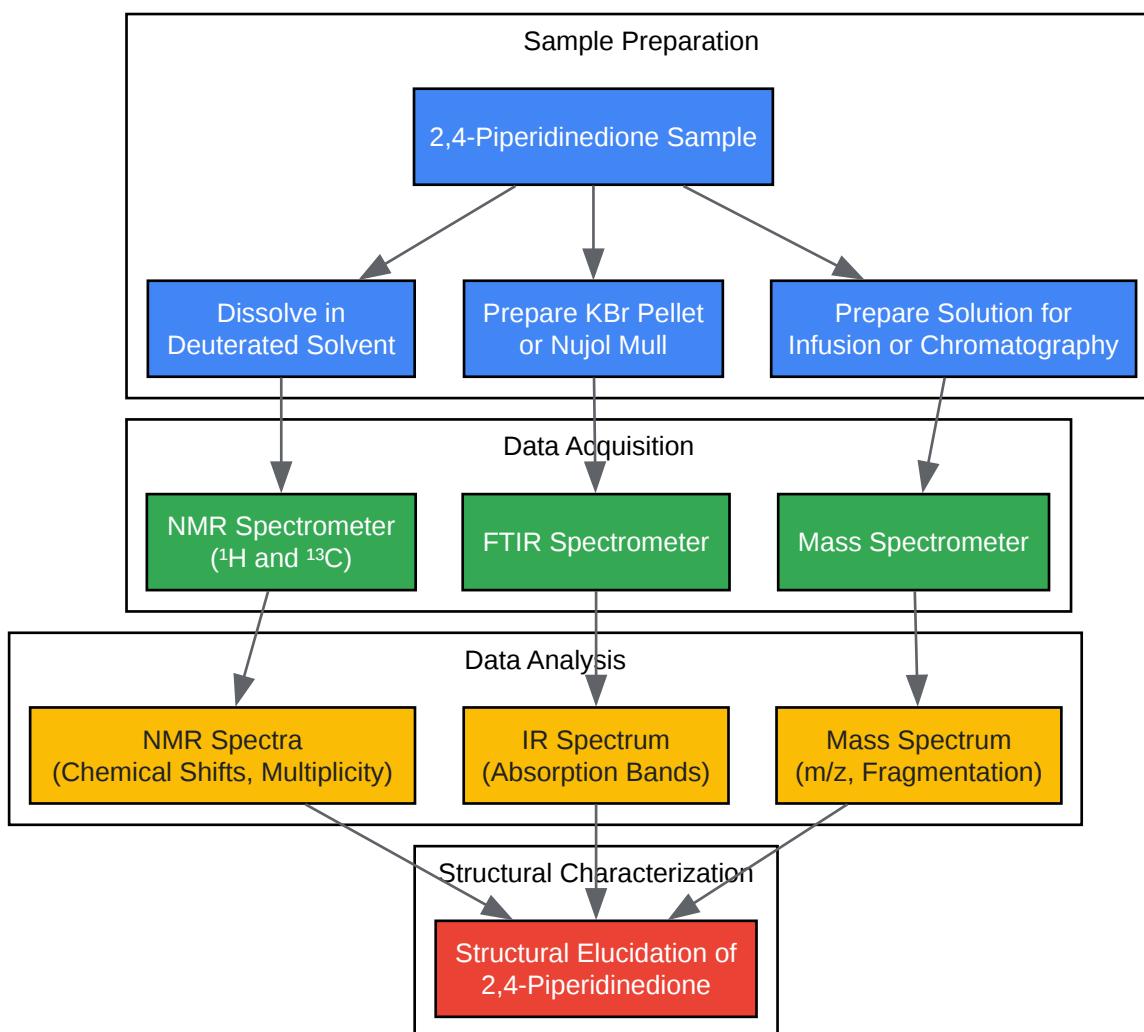
- Sample Preparation (KBr Pellet Method): Mix a small amount of **2,4-piperidinedione** with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatography system (GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition: Acquire the mass spectrum, ensuring to capture the molecular ion peak and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,4-piperidinedione**.



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Caption: Workflow for Spectroscopic Analysis.

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